Home > Products > Screening Compounds P67109 > idarubicin hydrochloride
idarubicin hydrochloride -

idarubicin hydrochloride

Catalog Number: EVT-1590195
CAS Number:
Molecular Formula: C26H28ClNO9
Molecular Weight: 534 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An orally administered anthracycline antineoplastic. The compound has shown activity against BREAST NEOPLASMS; LYMPHOMA; and LEUKEMIA.
Overview

Idarubicin hydrochloride is a semi-synthetic anthracycline antibiotic derived from daunorubicin, primarily used in the treatment of various types of leukemia, particularly acute myeloid leukemia and acute lymphoblastic leukemia. It is known for its potent antitumor activity and is classified as an antineoplastic agent. The compound intercalates into DNA, disrupting nucleic acid synthesis and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.

Source

Idarubicin hydrochloride is produced through chemical synthesis, specifically from 4-demethoxydaunomycin, a precursor derived from the natural product daunorubicin. This synthesis allows for modifications that enhance its therapeutic efficacy and pharmacokinetic properties.

Classification

Idarubicin hydrochloride falls under the category of anthracycline antibiotics, which are widely recognized for their role in cancer chemotherapy. Its classification includes:

  • Chemical Class: Anthracycline
  • Pharmacological Class: Antineoplastic agent
  • Mechanism of Action: DNA intercalation and topoisomerase II inhibition
Synthesis Analysis

Methods

The synthesis of idarubicin hydrochloride typically involves several key steps, starting from 4-demethoxydaunomycin. The process can be summarized as follows:

  1. Protection of Functional Groups: The hydroxyl groups on the anthracycline structure are temporarily protected to prevent unwanted reactions during subsequent steps.
  2. Modification: The compound undergoes chemical modifications, including the introduction of an acetyl group at position 9 and the conversion of specific hydroxyl groups to ketones.
  3. Deprotection: The protective groups are removed to yield the final product, idarubicin aglycone.
  4. Formation of Hydrochloride Salt: The aglycone is then converted into idarubicin hydrochloride by reacting it with hydrochloric acid.

Technical Details

The synthesis typically involves organic solvents and reagents such as silanes and protic solvents (e.g., methanol or water) to facilitate specific transformations. High-performance liquid chromatography (HPLC) is often employed to monitor reaction progress and purity.

Molecular Structure Analysis

Structure

Idarubicin hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C26H27NO9HClC_{26}H_{27}NO_{9}\cdot HCl, with a molecular weight of approximately 497.4939 g/mol.

Data

  • IUPAC Name: (7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
  • CAS Number: 58957-92-9
  • Structural Features: The molecule features a naphthacene backbone with hydroxyl and amino groups contributing to its biological activity.
Chemical Reactions Analysis

Reactions

Idarubicin hydrochloride participates in various chemical reactions that contribute to its pharmacological effects:

  1. DNA Intercalation: Idarubicin intercalates between base pairs in DNA, which disrupts replication and transcription processes.
  2. Topoisomerase II Inhibition: It stabilizes the complex formed between DNA and topoisomerase II, preventing the ligation step necessary for DNA strand separation.
  3. Metabolism: In vivo, idarubicin is metabolized primarily to idarubicinol, which retains cytotoxic activity.

Technical Details

The reactions are typically characterized by their selectivity for nucleic acid structures and involve significant interactions with cellular components.

Mechanism of Action

Process

Idarubicin exerts its antitumor effects through a multi-faceted mechanism:

  1. Intercalation into DNA: By inserting itself between DNA base pairs, idarubicin disturbs the double helix structure.
  2. Inhibition of Topoisomerase II: This enzyme facilitates DNA unwinding; by inhibiting it, idarubicin prevents necessary repairs after replication stress.
  3. Generation of Free Radicals: Idarubicin can also generate reactive oxygen species that contribute to cellular damage.

Data

The drug's half-life ranges from 15 to 22 hours in plasma, while its active metabolite has a longer half-life exceeding 45 hours.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (lyophilized powder)
  • Color: Orange-red
  • Solubility: Water solubility estimated at approximately 0.772 mg/mL.

Chemical Properties

  • pKa Values:
    • Strongest Acidic: 8.04
    • Strongest Basic: 10.04
  • LogP (Partition Coefficient): Approximately 0.2 indicating moderate lipophilicity.
  • Molecular Weight: Approximately 497.4939 g/mol.
Applications

Scientific Uses

Idarubicin hydrochloride is primarily used in oncology as a treatment for hematological malignancies such as:

  • Acute myeloid leukemia
  • Acute lymphoblastic leukemia

It is often administered in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer cells.

The compound's ability to intercalate DNA and inhibit topoisomerase II makes it a critical component in chemotherapy regimens aimed at targeting rapidly dividing cancer cells while also being studied for potential applications in other malignancies and therapeutic areas due to its unique mechanism of action.

Historical Development and Synthetic Evolution of Idarubicin Hydrochloride

Derivation from Daunorubicin: Structural Modifications and Rational Design

Idarubicin hydrochloride (4-demethoxydaunorubicin) emerged from systematic efforts to optimize the anthracycline scaffold for enhanced anticancer efficacy and reduced cardiotoxicity. Its design centered on removing the methoxy group (-OCH3) at the C-4 position of daunorubicin's aglycone moiety. This strategic modification significantly increased lipophilicity, enhancing cellular uptake by 4- to 5-fold compared to daunorubicin or doxorubicin. The heightened lipophilicity facilitates faster nuclear accumulation and superior DNA-binding kinetics, enabling more efficient intercalation and topoisomerase II inhibition [1] [7].

Biochemical studies revealed that this structural alteration amplifies DNA damage induction. In MCF-7 breast cancer cells, idarubicin demonstrated an IC50 of 3.3 ± 0.4 ng/mL in monolayer cultures and 7.9 ± 1.1 ng/mL in multicellular spheroids, indicating potent cytotoxicity even in complex tumor models. Mechanistically, it suppresses c-myc oncogene expression and concentration-dependently inhibits DNA synthesis—effects directly correlated with its growth-arresting activity at concentrations as low as 0.01 μM [9] [1].

  • Rationale for Reduced Cardiotoxicity: The absence of the C-4 methoxy group alters metabolic pathways, diminishing the formation of alcohol metabolites implicated in reactive oxygen species (ROS) generation within cardiomyocytes. While cardiotoxicity is excluded from detailed discussion per requirements, this metabolic distinction underpinned idarubicin’s clinical appeal [3] [7].

Table 1: Comparative Structural and Biological Properties of Select Anthracyclines

CompoundC-4 SubstituentLipophilicity (Relative)IC50 in MCF-7 Cells (ng/mL)Topoisomerase II Inhibition Potency (Fold vs. Doxorubicin)
Daunorubicin-OCH31.0 (Reference)10.2 ± 1.8
Doxorubicin-OCH31.18.5 ± 1.2
Idarubicin-H4.83.3 ± 0.457.5×
Epirubicin-OCH31.36.9 ± 0.92.3×

Source: [1] [9] [7]

Key Milestones in Anthracycline Analog Synthesis

The synthesis of idarubicin represents iterative innovations in anthracycline chemistry:

  • Early Analog Development (1970s): Initial efforts focused on semisynthetic modifications of natural anthracyclines. Idarubicin was first synthesized by Farmitalia Research Laboratories via regioselective demethoxylation of daunorubicin, exploiting Friedel-Crafts acylation to preserve the sugar-amino group critical for DNA binding [7] [10].
  • Metabolite Exploitation (1980s): Discovery of idarubicinol—the 13-dihydro metabolite—revealed equipotent cytotoxicity and blood-brain barrier penetration, unusual among anthracyclines. This spurred oral formulation research to leverage prolonged systemic exposure [7] [3].
  • Process Intensification (1990s–Present): Catalytic advancements enabled stereoselective glycosylation (e.g., silver triflate-mediated coupling) to attach the daunosamine sugar, achieving >95% regiochemical purity. Patent CN103655490A further optimized crystallization using acetone/water mixtures to yield stable polymorphs suitable for lyophilization [4] [10].

A pivotal synthesis improvement involved substituting hazardous reagents (e.g., carbon tetrachloride) with chloroform/methanol solvent systems, maintaining 95% yield while enhancing operator safety [10]:

"1 g idarubicin free base was introduced into 100 ml of a mixture of 80 ml chloroform and 20 ml methanol. The pH value was adjusted to 3.5–4.0 using 0.1 M isopropanolic HCl... yielding 95% idarubicin hydrochloride after crystallization."

Industrial-Scale Production Methodologies

Industrial manufacturing of idarubicin hydrochloride integrates multistep organic synthesis with rigorous purification to meet pharmaceutical standards:

  • Synthetic Route: The process begins with Friedel-Crafts acylation of tetrahydronaphthacenedione (IDAR-001) with acyl chloride (IDAR-002), yielding IDAR-003. Subsequent condensation with daunosamine derivative (IDAR-004) under acid catalysis (p-toluenesulfonic acid) forms the glycosidic bond (IDAR-005). Bromination at C-14 using Br2/AIBN, followed by deprotection with trifluoroacetic acid, affords IDAR-006. Regioselective alkylation via AgOTf-mediated stereocontrol generates IDAR-008, with final hydrolysis and methanol-HCl treatment producing the hydrochloride salt [1] [10].

Table 2: Critical Steps in Industrial Synthesis of Idarubicin Hydrochloride

StepIntermediateKey ReactionReagents/ConditionsPurpose
1IDAR-003Friedel-Crafts AcylationIDAR-002, AlCl3, CH2Cl2, 0°C → 25°CConstruct anthracycline core
2IDAR-005Glycosidic CouplingIDAR-004, TsOH, refluxing benzeneAttach daunosamine sugar moiety
3IDAR-006Bromination/DeprotectionBr2, AIBN, CCl4/H2O, 80°C; then TFAIntroduce C-14 hydroxyl for side chain
4IDAR-008Regioselective AlkylationAgOTf, CH3CN, N2 atmosphere, 40°CInstall acetyl side chain at C-13
5Final APISalt Formation & CrystallizationMeOH–HCl, acetone/water anti-solventEnsure stoichiometric purity and stability

Source: [1] [10]

  • Purification and Formulation: Crude idarubicin free base is dissolved in chloroform/methanol (80:20), acidified with isopropanolic HCl, and crystallized via solvent exchange into 1-butanol. Post-distillation, water content is reduced to <4% to precipitate high-purity crystals. For injectable formulations, the API is lyophilized with stabilizers (mannitol, lactose) after sterile filtration (0.22 μm membrane) to prevent particulate formation. This methodology ensures >99.5% chemical purity and compliance with ICH stability guidelines [4] [6].

  • Scale-Up Challenges: The photolability and oxidative degradation of idarubicin necessitate nitrogen-blanketed reactors and amber-glass packaging. Process analytical technology (PAT) monitors critical parameters (e.g., pH, water activity) during lyophilization to preserve potency [4].

Table 3: Approved Synonyms and Variants of Idarubicin Hydrochloride

SynonymCAS Registry NumberMolecular FormulaTherapeutic Use
Idarubicin Hydrochloride57852-57-0C26H28ClNO9Acute Myeloid Leukemia (AML)
4-Demethoxydaunorubicin58957-92-9C26H27NO9Investigational: Breast Cancer, Lymphoma
IDA HCl57852-57-0C26H28ClNO9Orphan Drug (United States)
Zavedos® (UK Brand)57852-57-0C26H28ClNO9AML, ALL, CML Blast Crisis

Source: [5] [8]

Properties

Product Name

idarubicin hydrochloride

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C26H28ClNO9

Molecular Weight

534 g/mol

InChI

InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H

InChI Key

JVHPTYWUBOQMBP-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl

Synonyms

4 Demethoxydaunorubicin
4 Desmethoxydaunorubicin
4-Demethoxydaunorubicin
4-Desmethoxydaunorubicin
Hydrochloride, Idarubicin
Idarubicin
Idarubicin Hydrochloride
IMI 30
IMI-30
IMI30
NSC 256439
NSC-256439
NSC256439

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.